
2-Methoxy-3-(prop-2-en-1-yl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-3-methoxy-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of an allyl group at the second position and a methoxy group at the third position on the naphthoquinone core. Naphthoquinones are widely studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-3-methoxy-1,4-naphthoquinone typically involves the alkylation of 2-methoxy-1,4-naphthoquinone with an allyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-Allyl-3-methoxy-1,4-naphthoquinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Allyl-3-methoxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The methoxy and allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Allyl-3-methoxy-1,4-naphthoquinone can yield 2-Allyl-3-methoxy-1,4-benzoquinone, while reduction can produce 2-Allyl-3-methoxy-1,4-dihydroxybenzene .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Research has shown its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Allyl-3-methoxy-1,4-naphthoquinone involves the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress leads to the disruption of cellular processes and ultimately cell death. The compound targets various molecular pathways, including the mitochondrial pathway, leading to apoptosis. Additionally, it can inhibit the activity of certain enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-1,4-naphthoquinone: Lacks the allyl group but shares similar biological activities.
2-Allyl-1,4-naphthoquinone: Lacks the methoxy group but exhibits comparable chemical reactivity.
Juglone (5-Hydroxy-1,4-naphthoquinone): A natural naphthoquinone with potent biological activities.
Uniqueness
2-Allyl-3-methoxy-1,4-naphthoquinone is unique due to the presence of both allyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential therapeutic applications compared to its analogs .
Propriétés
Numéro CAS |
104202-35-9 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
2-methoxy-3-prop-2-enylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H12O3/c1-3-6-11-12(15)9-7-4-5-8-10(9)13(16)14(11)17-2/h3-5,7-8H,1,6H2,2H3 |
Clé InChI |
HLJNBQNGGQSYLT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


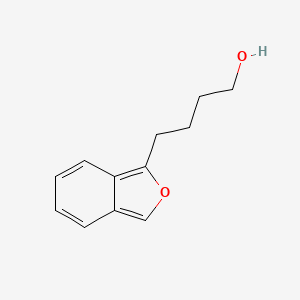
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)

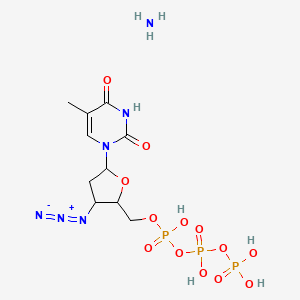
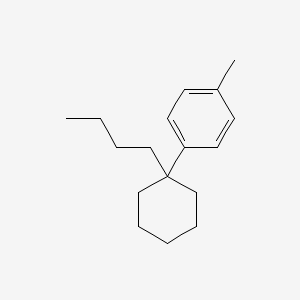
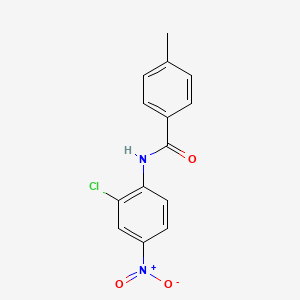

![1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14335812.png)

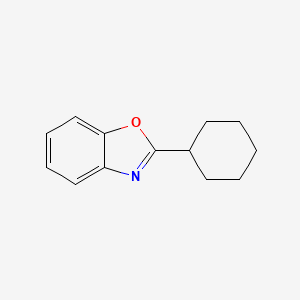
![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
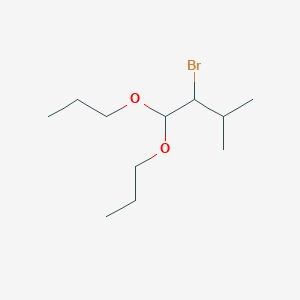
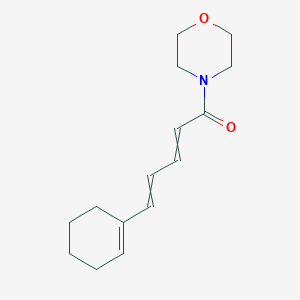
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)
